Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate
Description
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is a bicyclic ketone ester with a cyclohexane-1,3-dione core linked to an ethyl oxoacetate group. It is synthesized via a condensation reaction between cyclohexane-1,3-dione and diethyl oxalate in the presence of sodium ethoxide at 0–5°C . This compound serves as a critical precursor in medicinal chemistry, particularly for synthesizing indazole derivatives such as ethyl 4-oxo-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, which exhibit antimicrobial activity . Its structural uniqueness lies in the 2,6-dioxocyclohexyl moiety, which confers distinct reactivity and biological interaction profiles compared to simpler aromatic or aliphatic analogs.
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate |
InChI |
InChI=1S/C10H12O5/c1-2-15-10(14)9(13)8-6(11)4-3-5-7(8)12/h8H,2-5H2,1H3 |
InChI Key |
BBXCDEONXWOZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1C(=O)CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis via Condensation of Cyclohexane-1,3-dione and Diethyl Oxalate
The most documented and reliable synthetic route for Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate involves the condensation reaction between cyclohexane-1,3-dione and diethyl oxalate, catalyzed by sodium ethoxide in ethanol under controlled low temperature conditions (0–5°C).
Cyclohexane-1,3-dione + Diethyl oxalate + Sodium ethoxide → this compound
- Sodium ethoxide (0.2 mol) is dissolved in ethanol and cooled to below 5–10°C.
- A mixture of cyclohexane-1,3-dione (0.2 mol) and diethyl oxalate (0.2 mol) is added dropwise under vigorous stirring to prevent solidification.
- The reaction mixture is stirred until completion, then carefully acidified with cold dilute sulfuric acid to decompose the reaction mixture.
- The product separates as a heavy oil, which can be isolated by extraction and purification.
| Parameter | Value/Condition |
|---|---|
| Molar ratio | 1:1 (cyclohexane-1,3-dione : diethyl oxalate) |
| Catalyst | Sodium ethoxide (0.2 mol) |
| Solvent | Ethanol |
| Temperature | 0–5°C during addition |
| Work-up | Acidification with dilute H2SO4 |
| Product state | Heavy oil |
| Yield | Not explicitly stated for this step, but subsequent derivatives yield up to 85% |
| Purification | Extraction and recrystallization |
This method is well-established and referenced in peer-reviewed synthesis literature.
Subsequent Derivatization and Purification
Following the synthesis of this compound, further reactions such as treatment with hydrazine hydrate in ethanol can be performed to obtain related heterocyclic derivatives (e.g., ethyl 4-oxo-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate), demonstrating the versatility of the compound as a synthetic intermediate.
Alternative Synthetic Routes and Salt Formation
Patents and literature on oxaloacetic acid esters, to which this compound belongs, describe alternative preparation methods including:
- Synthesis via esterification of oxaloacetic acid derivatives.
- Formation of sodium or potassium salts of diethyl oxalacetate to facilitate isolation and handling.
- Use of ion exchange resins to convert sodium salts to other cationic forms.
These methods emphasize the importance of controlling the reaction environment to prevent decomposition and to optimize yield and purity.
Analytical and Research Outcomes
Characterization Data
The synthesized this compound has been characterized by elemental analysis and spectral data:
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 49.48 | 49.56 |
| Hydrogen (H) | 5.19 | 5.21 |
| Nitrogen (N) | 28.85 (for derivatives) | 28.91 |
| Oxygen (O) | 16.48 | 16.42 |
These data confirm the high purity of the compound after synthesis and purification steps.
Physical Properties
- Molecular weight: 212.20 g/mol
- XLogP3-AA (octanol-water partition coefficient): 0.4, indicating moderate polarity
- Hydrogen bond acceptors: 5
- Rotatable bonds: 4
- Topological polar surface area: 77.5 Ų
These properties are consistent with the compound’s structure and inform its reactivity and solubility profiles.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclohexane-1,3-dione + Diethyl oxalate | Sodium ethoxide (0.2 mol) | Ethanol | 0–5°C | Not specified (high yield in derivatives) | Requires vigorous stirring, acid work-up |
| 2 | Oxaloacetic acid esters + base | Various bases, ion exchange resins | Various | Ambient to reflux | Variable | Salt formation for better handling/storage |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate involves its interaction with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active cyclohexyl derivative, which can then interact with specific pathways in biological systems.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 2-Oxoacetate Derivatives
| Compound | Core Substituent | Key Functional Groups |
|---|---|---|
| This compound | 2,6-Dioxocyclohexyl | Cyclohexane-1,3-dione, ethyl ester |
| Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate | 4-Chloro-3-fluoroaniline | Aromatic halogen, amide linkage |
| Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate | Benzo[d]thiazole | Heterocyclic amine, sulfonamide |
| Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | 4-Methoxyphenyl | Methoxy group, aromatic ring |
Table 2: Reaction Conditions and Yields
Key Differences :
- Aromatic analogs (e.g., halogenated or methoxy-substituted) exhibit stronger electronic effects, favoring interactions with enzymes or receptors .
Biological Activity
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- CAS Number : 20201-26-7
This compound features a cyclohexane ring with two ketone groups and an ethyl ester functional group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:
- Gram-negative bacteria : The compound demonstrated moderate inhibitory effects comparable to standard antibiotics like ciprofloxacin.
- Fungal pathogens : It also showed promising antifungal activity against pathogenic fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | Comparison Standard |
|---|---|---|
| Escherichia coli | 15 | Ciprofloxacin (20 mm) |
| Staphylococcus aureus | 12 | Ciprofloxacin (18 mm) |
| Candida albicans | 14 | Fluconazole (16 mm) |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Studies report that it can inhibit edema formation in animal models:
- Edema Inhibition : Up to 64% inhibition was noted in experimental models, suggesting significant anti-inflammatory potential compared to the standard drug diclofenac (67% inhibition).
Case Studies
-
Study on Inhibition of Type III Secretion System (T3SS) :
A recent study investigated the compound's ability to inhibit the T3SS in Enteropathogenic E. coli (EPEC). Results indicated that this compound reduced T3SS activity significantly, which is critical for the virulence of certain pathogens . -
Synthesis and Evaluation of Derivatives :
Further research involved synthesizing derivatives of this compound and evaluating their biological activities. Some derivatives exhibited enhanced antimicrobial and anti-inflammatory effects compared to the parent compound .
The mechanisms underlying the biological activities of this compound are not fully understood but are hypothesized to involve:
- Disruption of bacterial cell membranes , leading to increased permeability and cell lysis.
- Inhibition of specific metabolic pathways in pathogens, particularly those involved in virulence factors like T3SS.
Safety and Toxicity Profile
While promising in terms of biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further comprehensive toxicological evaluations are necessary.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, and how can reaction conditions be optimized for yield?
- Methodology : The compound is synthesized via Claisen condensation between cyclohexane-1,3-dione and diethyl oxalate, catalyzed by sodium ethoxide in ethanol at 0–5°C. Key parameters include temperature control (to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of diketone to oxalate). Post-synthesis purification via recrystallization or chromatography ensures high purity (>95%) .
- Optimization : Yield improvements (from ~48% to 65%) can be achieved by incremental addition of the oxalate ester and extended reaction times (6–8 hours) under inert atmospheres .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- IR Spectroscopy : Confirms carbonyl stretches (C=O) at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (diketone) .
- ¹H/¹³C NMR : Peaks at δ 4.2–4.4 ppm (quartet, ester CH₂CH₃) and δ 2.4–3.1 ppm (multiplet, cyclohexyl protons). Carbonyl carbons appear at ~195–205 ppm .
- LC-MS : Molecular ion [M+H]⁺ at m/z 227.2 (calculated for C₁₀H₁₂O₅) .
Q. How is this compound utilized as a precursor in heterocyclic chemistry?
- Applications : Reacts with hydrazine hydrate to form ethyl 4-oxo-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, a scaffold for antimicrobial agents. Reaction conditions (solvent, temperature) dictate product selectivity: ethanol at 25°C yields the ester, while solvent-free reflux with excess hydrazine produces carbohydrazide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
